1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one
Description
This compound features a thieno[2,3-d]pyrimidin core linked to a pyrrolidin-1-yl group via an ethan-1-one bridge. The pyrrolidine moiety may improve solubility compared to bulkier heterocycles. Safety guidelines emphasize handling precautions (e.g., avoiding ignition sources and proper storage) .
Properties
Molecular Formula |
C12H14N4OS |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanone |
InChI |
InChI=1S/C12H14N4OS/c17-10(16-4-1-2-5-16)7-13-11-9-3-6-18-12(9)15-8-14-11/h3,6,8H,1-2,4-5,7H2,(H,13,14,15) |
InChI Key |
KLAFFQGYGQTODU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CNC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations:
- Core Heterocycles: The thieno[2,3-d]pyrimidin core in the target compound differs from the thieno[3,4-d]pyrimidin () and pyrazolo[3,4-d]pyrimidin systems (). The 2,3-d fusion in the target may enhance planarity and binding affinity compared to 3,4-d isomers .
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Structural Analogs
Key Observations:
- Solubility : The target compound’s pyrrolidine group may confer better aqueous solubility than piperidine-containing analogs like BI-5232 .
- Bioactivity: While BI-5232 and 11A are designed for gene modulation and high-affinity interactions , the thieno[2,3-d]pyrimidin scaffold in the target compound is structurally aligned with kinase inhibitors (e.g., EGFR or JAK2 inhibitors), though direct evidence is lacking.
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